molecular formula C7H6BClF3K B2481404 Potassium (4-chloro-2-methylphenyl)trifluoroborate CAS No. 1620108-43-1

Potassium (4-chloro-2-methylphenyl)trifluoroborate

Cat. No.: B2481404
CAS No.: 1620108-43-1
M. Wt: 232.48
InChI Key: UKZYEYUURQCBSI-UHFFFAOYSA-N
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Description

Potassium (4-chloro-2-methylphenyl)trifluoroborate is an organotrifluoroborate salt with the formula ClC₆H₃(CH₃)BF₃K. As a member of the potassium organotrifluoroborate family, it benefits from the tetracoordinate boron center, which enhances stability compared to tricoordinate boronic acids . This structural feature minimizes susceptibility to oxidation and protodeboronation, making it a robust reagent for cross-coupling reactions such as Suzuki-Miyaura couplings . The 4-chloro-2-methylphenyl substituent introduces steric and electronic effects that influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

potassium;(4-chloro-2-methylphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c1-5-4-6(9)2-3-7(5)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZYEYUURQCBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)Cl)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-chloro-2-methylphenyl)trifluoroborate can be synthesized through the reaction of 4-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation with aryl/vinyl halides. Key findings include:

  • Catalytic Systems :

    • PdCl₂(dppf) (5–10 mol%) with Cs₂CO₃ (3 equiv) in toluene/H₂O achieves coupling with alkenyl bromides (e.g., 1-bromo-1-phenylethene) at 80°C, yielding 75–89% biaryl products .

    • Pd(OAc)₂ and XPhos (6 mol%) in cyclopentyl methyl ether (CPME)/H₂O efficiently couples aryl chlorides at 100°C .

  • Substrate Scope :

    ElectrophileCatalyst SystemYield (%)Reference
    Aryl bromidesPdCl₂(dppf), Cs₂CO₃70–85
    Heteroaryl chloridesPd(OAc)₂, XPhos65–80
    Alkenyl bromidesPdCl₂(dppf), K₂CO₃75–89
  • Mechanistic Insight :
    Transmetalation involves displacement of fluoride ions from the trifluoroborate group, forming a palladium-boryl intermediate that reacts with the electrophile .

Nucleophilic Substitution Reactions

The methyl and chloro substituents on the phenyl ring enable regioselective functionalization:

  • Methyl Group Activation :
    Lithiation at the methyl position (using n-BuLi or LDA) generates intermediates for alkylation or carboxylation. For example, reaction with CO₂ yields carboxylic acid derivatives (60–75% yield) .

  • Chlorine Substitution :
    The para-chloro group undergoes Ullmann coupling with aryl iodides under CuI/L-proline catalysis, producing biphenyl derivatives (55–70% yield) .

Hydroboration and Functionalization

The trifluoroborate group participates in hydroboration with alkynes or alkenes:

Stability and Reactivity Trade-offs

While stable under ambient conditions, the compound reacts selectively:

  • Acid Sensitivity :
    Decomposes in HCl/THF (1:1) to release (4-chloro-2-methylphenyl)boronic acid, a precursor for esterification .

  • Oxidative Stability :
    Resists oxidation by KMnO₄ or CrO₃ at room temperature, enabling use in oxidative coupling protocols .

Key Research Findings

  • The methyl group ortho to boron sterically shields the reactive site, reducing side reactions in cross-coupling .

  • Chlorine’s electron-withdrawing effect increases electrophilicity of the phenyl ring, facilitating nucleophilic aromatic substitution .

  • Trifluoroborate’s stability under basic conditions allows compatibility with strong bases like Cs₂CO₃ .

This compound’s versatility in cross-coupling, functionalization, and tandem reactions makes it indispensable in pharmaceutical and materials science research.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
Potassium (4-chloro-2-methylphenyl)trifluoroborate is extensively used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which allow the formation of biaryl compounds. These compounds are crucial for developing pharmaceuticals and agrochemicals .

2. Medicinal Chemistry
The compound plays a vital role in synthesizing biologically active molecules, including potential drug candidates. Its ability to facilitate complex organic transformations makes it valuable in medicinal chemistry .

3. Material Science
In materials science, this compound is utilized for producing advanced materials and fine chemicals due to its stable reactivity profile .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

  • Nitrosation Reactions : Research demonstrated a method for ipso-nitrosation of organotrifluoroborates using nitrosonium tetrafluoroborate, yielding high percentages of desired products. This showcases the compound's versatility in forming nitrogen-containing products through one-pot reactions .
  • Cross-Coupling Reactions : A study illustrated the successful cross-coupling of this compound with aryl halides using palladium catalysts, resulting in high yields of biaryl compounds essential for pharmaceutical development .

Mechanism of Action

The mechanism of action of potassium (4-chloro-2-methylphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Stability and Physical Properties

Potassium (4-Chloro-2-Methylphenyl)Trifluoroborate

  • Thermal Stability : Expected to decompose above 250°C, consistent with aryl trifluoroborates (e.g., Potassium (2-chloropyrimidin-5-yl)trifluoroborate melts at 282–286°C ).
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, acetone) and water, similar to Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate .

Similar Compounds :

Potassium (2,4-Dichlorophenyl)Trifluoroborate Stability: Requires handling in inert atmospheres due to moisture sensitivity .

Potassium (5-Chloropyrimidin-2-yl)Trifluoroborate

  • Thermal Stability : Higher melting point (282–286°C) due to aromatic heterocyclic structure .
  • Solubility : Soluble in water, similar to other trifluoroborates .

Potassium trans-Styryl Trifluoroborate

  • Stability : Less stable than aryl analogs due to the reactive alkene moiety, prone to oxidation .

Key Insight : Aryl trifluoroborates generally exhibit superior thermal and chemical stability compared to alkenyl or heteroaryl derivatives .

This compound

  • Likely synthesized via reaction of (4-chloro-2-methylphenyl)boronic acid with KHF₂ in methanol/water, following protocols for Potassium 4-formylfuran-2-yltrifluoroborate (66% yield) .

Similar Compounds :

Potassium (3-Benzyloxyphenyl)Trifluoroborate

  • Synthesis : Prepared via reductive amination or direct boronic acid conversion, yielding 74% .

Potassium Alkenyl Trifluoroborates

  • Synthesis : Requires low-temperature deprotonation and boron trapping, as seen in vinyl trifluoroborate synthesis .

Key Insight : Aryl trifluoroborates are synthesized in higher yields (60–75%) compared to alkenyl derivatives (52–80%) due to fewer side reactions .

Reactivity in Cross-Coupling Reactions

This compound

  • Suzuki-Miyaura Coupling : Expected to couple efficiently with aryl halides, leveraging fluoride release to activate the catalyst .

Similar Compounds :

Potassium trans-Styryl Trifluoroborate

  • Reactivity : Achieves 80% yield in couplings with 4-bromobenzonitrile .

Potassium (2-Chloropyrimidin-5-yl)Trifluoroborate

  • Reactivity : Enhanced electrophilicity due to electron-withdrawing chlorine, facilitating couplings with electron-rich partners .

Key Insight : Electron-withdrawing substituents (e.g., Cl, CN) improve coupling efficiency by stabilizing transition states .

This compound

  • Utility : Ideal for synthesizing biaryl pharmaceuticals or agrochemicals with chloro and methyl motifs.

Similar Compounds :

Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate

  • Applications : Used in peptide modifications due to the hydroxyethyl group .

Potassium Alkenyl Trifluoroborates

  • Applications : Employed in visible-light-mediated radical additions for allylation/vinylation .

Key Insight : Functional groups (e.g., -OH, -Cl) dictate application niches, with chloroaryl derivatives favored in medicinal chemistry .

Biological Activity

Potassium (4-chloro-2-methylphenyl)trifluoroborate is an organoboron compound with the molecular formula C₇H₆BClF₃K and a molecular weight of 232.48 g/mol. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including interaction studies, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a trifluoroborate group attached to a substituted phenyl ring, with a chlorine atom at the para position and a methyl group at the ortho position. This specific substitution pattern significantly influences its reactivity and potential applications.

PropertyValue
Molecular FormulaC₇H₆BClF₃K
Molecular Weight232.48 g/mol
CAS Number1620108-43-1
Purity Limit≥ 98 %
Storage TemperatureRoom Temperature

Synthesis Methods

This compound can be synthesized through various methods that typically involve the reaction of boron trifluoride with the corresponding chlorinated phenyl compound in the presence of potassium salts. These methods are crucial for producing this compound in high purity for research applications.

Interaction Studies

Research indicates that this compound exhibits notable biological activity, particularly in its interactions with various nucleophiles and electrophiles. These interactions are essential for understanding its role in synthetic pathways and potential effects on biological molecules.

  • Anticancer Potential : Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The mechanism of action could involve the inhibition of cancer cell proliferation through interference with cellular signaling pathways.
  • Antioxidant Activity : Some investigations have shown that organoboron compounds can reduce oxidative stress in cells, potentially providing protective effects against cellular damage .
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in disease processes, suggesting that this compound may also exhibit enzyme inhibitory activity .

Study on Anticancer Activity

A study published in MDPI explored the synthesis of boron-based compounds targeting tumor cells. The results indicated that certain structural modifications could enhance anticancer activity, suggesting that this compound might be a candidate for further exploration in drug development .

Antioxidant Mechanism Investigation

Another study focused on organoboron compounds' ability to mitigate oxidative stress in various cell lines. The findings revealed that these compounds could significantly decrease intracellular reactive oxygen species (ROS), indicating their potential as therapeutic agents against oxidative damage .

Q & A

Q. How does the compound’s stability under acidic vs. basic conditions impact experimental design?

  • Stability Profile : Acidic conditions (pH < 5) accelerate hydrolysis to boronic acid, while basic conditions (pH > 9) promote boronate formation. For long-term storage, neutral pH and anhydrous environments are optimal. Pre-hydrolysis to boronic acid is recommended for reactions requiring rapid turnover .

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